Cas no 2551120-45-5 (1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid)

1-Ethynyl-N,N-dimethylcyclopentan-1-amine is a versatile amine derivative featuring an ethynyl group and a dimethylamino substituent on a cyclopentane ring, offering potential utility in organic synthesis and pharmaceutical intermediates. Its structural features enable reactivity in click chemistry, cross-coupling, and other functionalization reactions. Trifluoroacetic acid (TFA) serves as a strong acid catalyst or reagent, commonly employed in deprotection, peptide synthesis, and as a solvent modifier due to its high acidity and miscibility with organic solvents. Together, these compounds may be used in specialized synthetic routes, where the amine’s nucleophilicity and TFA’s acidic properties facilitate controlled transformations under mild conditions.
1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid structure
2551120-45-5 structure
商品名:1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid
CAS番号:2551120-45-5
MF:C11H16F3NO2
メガワット:251.245453834534
CID:6173382
PubChem ID:154814446

1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid 化学的及び物理的性質

名前と識別子

    • 2551120-45-5
    • EN300-27159127
    • Z4670289653
    • 1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid
    • インチ: 1S/C9H15N.C2HF3O2/c1-4-9(10(2)3)7-5-6-8-9;3-2(4,5)1(6)7/h1H,5-8H2,2-3H3;(H,6,7)
    • InChIKey: CEMYQGILYIHENC-UHFFFAOYSA-N
    • ほほえんだ: FC(C(=O)O)(F)F.N(C)(C)C1(C#C)CCCC1

計算された属性

  • せいみつぶんしりょう: 251.11331324g/mol
  • どういたいしつりょう: 251.11331324g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 238
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų

1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27159127-1.0g
1-ethynyl-N,N-dimethylcyclopentan-1-amine, trifluoroacetic acid
2551120-45-5 95.0%
1.0g
$871.0 2025-03-20
Enamine
EN300-27159127-0.1g
1-ethynyl-N,N-dimethylcyclopentan-1-amine, trifluoroacetic acid
2551120-45-5 95.0%
0.1g
$301.0 2025-03-20
Enamine
EN300-27159127-1g
1-ethynyl-N,N-dimethylcyclopentan-1-amine, trifluoroacetic acid
2551120-45-5 95%
1g
$871.0 2023-11-13
Aaron
AR028E8I-100mg
1-ethynyl-N,N-dimethylcyclopentan-1-amine,trifluoroaceticacid
2551120-45-5 95%
100mg
$439.00 2025-02-16
1PlusChem
1P028E06-50mg
1-ethynyl-N,N-dimethylcyclopentan-1-amine,trifluoroaceticacid
2551120-45-5 95%
50mg
$303.00 2024-05-20
1PlusChem
1P028E06-100mg
1-ethynyl-N,N-dimethylcyclopentan-1-amine,trifluoroaceticacid
2551120-45-5 95%
100mg
$434.00 2024-05-20
Enamine
EN300-27159127-0.5g
1-ethynyl-N,N-dimethylcyclopentan-1-amine, trifluoroacetic acid
2551120-45-5 95.0%
0.5g
$679.0 2025-03-20
Enamine
EN300-27159127-0.05g
1-ethynyl-N,N-dimethylcyclopentan-1-amine, trifluoroacetic acid
2551120-45-5 95.0%
0.05g
$202.0 2025-03-20
Enamine
EN300-27159127-0.25g
1-ethynyl-N,N-dimethylcyclopentan-1-amine, trifluoroacetic acid
2551120-45-5 95.0%
0.25g
$431.0 2025-03-20
Enamine
EN300-27159127-5.0g
1-ethynyl-N,N-dimethylcyclopentan-1-amine, trifluoroacetic acid
2551120-45-5 95.0%
5.0g
$2525.0 2025-03-20

1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid 関連文献

1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acidに関する追加情報

Research Brief on 1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid (CAS: 2551120-45-5)

The compound 1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid (CAS: 2551120-45-5) has recently garnered attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the unique structural features of 1-ethynyl-N,N-dimethylcyclopentan-1-amine, which include a cyclopentane ring substituted with an ethynyl group and a dimethylamino moiety. The trifluoroacetic acid (TFA) salt form enhances its solubility and stability, making it a promising candidate for further pharmacological evaluation. Researchers have employed advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, to achieve high yields and purity of this compound.

In vitro studies have demonstrated that 1-ethynyl-N,N-dimethylcyclopentan-1-amine exhibits significant activity against a range of biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary data suggest that this compound may modulate the activity of the central nervous system (CNS), potentially offering therapeutic benefits for neurological disorders such as depression and anxiety. However, further mechanistic studies are required to elucidate its precise mode of action.

Pharmacokinetic evaluations of 1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid have revealed favorable absorption and distribution profiles in animal models. The compound demonstrates good blood-brain barrier penetration, which is critical for its CNS-targeted applications. Additionally, its metabolic stability and low toxicity profile make it a viable candidate for preclinical development.

Despite these promising findings, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Researchers are currently exploring structural modifications to enhance its efficacy and reduce potential side effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to accelerate the translation of these discoveries into clinical applications.

In conclusion, 1-ethynyl-N,N-dimethylcyclopentan-1-amine; trifluoroacetic acid (CAS: 2551120-45-5) represents a novel and versatile scaffold in medicinal chemistry. Its unique properties and biological activity underscore its potential as a lead compound for the development of new therapeutics. Continued research and development efforts will be essential to fully realize its therapeutic potential and address the remaining challenges in its optimization and application.

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